2-(3-Methoxyphenyl)benzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-16-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)17-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHOQZMRKOGOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2 3 Methoxyphenyl Benzofuran and Its Structural Analogs
Catalytic Reaction Pathways
Catalytic methods, particularly those employing transition metals, have become indispensable in the synthesis of 2-arylbenzofurans. These reactions offer high yields and functional group tolerance, allowing for the construction of a diverse library of derivatives.
Palladium-Catalyzed Synthesis Protocols
Palladium catalysts are widely utilized in the formation of carbon-carbon and carbon-heteroatom bonds, making them highly effective for the synthesis of complex molecules like 2-arylbenzofurans.
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the synthesis of 2-arylbenzofurans. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst. The general strategy involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran (B130515) ring.
One-pot cascade methods have been developed for the synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols. acs.org This approach involves two Sonogashira coupling reactions followed by the cyclization of the resulting 2-ethynylphenol (B1266645) intermediate. acs.org This method proceeds under mild conditions and tolerates a variety of functional groups. acs.org The synthesis of moracin C, a natural product with a 2-arylbenzofuran core, has been achieved using a Sonogashira coupling reaction between 2-iodo-5-methoxyphenol (B1600464) and 1-ethynyl-3,5-dimethoxybenzene (B65834) in the presence of PdCl2(PPh3)2 and CuI. mdpi.com
Another approach involves the palladium-catalyzed addition of potassium aryltrifluoroborates to aliphatic nitriles, which can lead to the formation of 2-arylbenzo[b]furans. d-nb.info Additionally, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, provides a route to 2,3-disubstituted benzo[b]furans. d-nb.info
Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling for 2-Arylbenzofuran Synthesis
| Starting Materials | Catalyst System | Product | Yield (%) | Reference |
| 2-Iodo-5-methoxyphenol, 1-ethynyl-3,5-dimethoxybenzene | PdCl₂(PPh₃)₂, CuI | 2-(3,5-Dimethoxyphenyl)-5-methoxybenzofuran | 62 | mdpi.com |
| o-Iodoanisoles, terminal alkynes | Palladium catalyst | 2,3-Disubstituted benzo[b]furans | Not specified | d-nb.info |
| Aryl halides, 2-halophenols | Multicatalytic system | 2-Arylbenzofurans | Good | acs.org |
| 3-Hydroxy-2-iodobenzaldehyde, ethynylbenzene analogues | Pd(Ph₃P)₂Cl₂, CuI | 2-Arylbenzofuran-3-carbaldehyde | Satisfactory | rsc.org |
Palladium-catalyzed heteroannulation offers a direct and efficient route to the benzofuran core. This strategy involves the reaction of an ambiphilic organo(pseudo)halide with a C=C bond, leading to the formation of the heterocyclic ring. nih.gov For instance, the coupling of phosphono-functionalized allenes with 2-iodophenols can generate phosphono-benzofurans. nih.gov
The reaction of o-iodophenol with various acetylenic substrates, catalyzed by a palladium-copper system, has been studied in detail for the synthesis of 2-substituted benzofurans. researchgate.netrsc.org This method has been shown to proceed through an acyclic intermediate. researchgate.netrsc.org Furthermore, palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides provides a regioselective method for synthesizing 2-arylbenzofurans. mdpi.com This reaction proceeds under aerobic conditions using Pd(OAc)₂ and CuCl₂. mdpi.com
A one-pot synthesis of 2-arylbenzofurans has been developed through a palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. rsc.orgrsc.org This method involves a desulfinative addition followed by intramolecular annulation. rsc.orgrsc.org Similarly, the sequential addition and intramolecular annulation of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids, catalyzed by palladium, affords 2-arylbenzofurans in good yields. organic-chemistry.orgthieme-connect.com
Table 2: Examples of Palladium-Catalyzed Heteroannulation for 2-Arylbenzofuran Synthesis
| Reactants | Catalyst System | Product | Yield | Reference |
| o-Iodophenol, acetylenic substrates | Palladium-copper | 2-Substituted benzofurans | Not specified | researchgate.netrsc.org |
| Benzofuran, triarylantimony difluorides | Pd(OAc)₂, CuCl₂ | 2-Arylbenzofurans | Moderate to high | mdpi.com |
| 2-Hydroxyarylacetonitriles, sodium sulfinates | Palladium catalyst | 2-Arylbenzofurans | Moderate to excellent | rsc.orgrsc.org |
| 2-(2-Hydroxyphenyl)acetonitriles, arylboronic acids | Palladium catalyst | 2-Arylbenzofurans | Good | organic-chemistry.orgthieme-connect.com |
Sonogashira Coupling and Related Cross-Coupling Reactions
Copper-Catalyzed Reactions, including N-Arylation
Copper catalysts provide a cost-effective alternative to palladium for the synthesis of benzofurans. Copper-catalyzed Sonogashira-type reactions have been developed for the synthesis of 2-arylbenzofuran derivatives. rsc.org These protocols offer a broad substrate scope and are more economical than their palladium-catalyzed counterparts. rsc.org A copper(I)-catalyzed procedure for the synthesis of 2-arylbenzo[b]furans from o-iodophenols and aryl acetylenes has been reported to give good to excellent yields without the need for palladium. researchgate.net
Furthermore, a copper-catalyzed decarboxylative intramolecular C–O coupling of 3-arylcoumarins has been established as a one-pot method to prepare a variety of 2-arylbenzofurans. rsc.orgrsc.org This reaction proceeds under aerobic conditions in the presence of cupric chloride and 1,10-phenanthroline. rsc.orgrsc.org
In addition to forming the benzofuran core, copper catalysts are also employed in post-synthetic modifications, such as N-arylation. A copper-catalyzed N-arylation of 3-amino-2-aroyl benzofurans with arylboronic acids has been developed for the synthesis of N-aryl derivatives at ambient temperature. acs.orgacs.org
Table 3: Examples of Copper-Catalyzed Reactions for Benzofuran Synthesis and Functionalization
| Reaction Type | Starting Materials | Catalyst System | Product | Yield (%) | Reference |
| Sonogashira-type coupling | o-Iodophenols, aryl acetylenes | Copper(I) | 2-Arylbenzo[b]furans | Good to excellent | researchgate.net |
| Decarboxylative C-O coupling | 3-Arylcoumarins | CuCl₂, 1,10-phenanthroline | 2-Arylbenzofurans | 26-84 | rsc.orgrsc.org |
| N-Arylation | 3-Amino-2-aroyl benzofurans, arylboronic acids | Copper catalyst | N-Aryl-3-aminobenzofurans | Good | acs.orgacs.org |
Applications of Hybrid Metal Nanocatalysts
The use of hybrid metal nanocatalysts represents a growing area in synthetic chemistry, aligning with green chemistry principles by offering high catalytic activity, selectivity, and recyclability. researchgate.net Iron-doped nanocatalysts, for example, can facilitate organic reactions in the absence of hazardous solvents. researchgate.net
Bimetallic nanoparticles, such as those made of iron and palladium (Fe-Pd NPs), have shown enhanced catalytic activity in the synthesis of benzofuran derivatives compared to their monometallic counterparts. mdpi.com These magnetically recyclable catalysts have been used in [3+2] cycloaddition reactions to produce benzofuran-3-carboxamides in high yields. mdpi.com Similarly, a hybrid nanocatalyst based on copper-doped palladium-iron oxide (Cu-doped Pd–Fe₃O₄) has been synthesized and utilized in the tandem synthesis of benzofurans from 2-halophenols. rsc.org
The development of nanocatalysts, including those synthesized using biological methods, provides novel and efficient heterogeneous catalysts for a variety of organic transformations, including the synthesis of nitrogen- and oxygen-containing heterocycles. mdpi.comdergipark.org.trmlsu.ac.in
Green Chemistry Principles in Benzofuran Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of benzofurans to develop more environmentally benign processes. This includes the use of greener solvents, milder reaction conditions, and the development of one-pot syntheses to reduce waste and energy consumption.
The use of microwave irradiation in conjunction with catalysis, such as the PdCl(C₃H₅)dppb-catalyzed tandem Sonogashira coupling-cyclization, allows for the direct preparation of 4-formyl-2-arylbenzofurans with short reaction times, further contributing to greener synthetic protocols. d-nb.info These approaches highlight the ongoing efforts to make the synthesis of valuable chemical compounds like 2-(3-Methoxyphenyl)benzofuran more sustainable.
Atom Economy Maximization
In the pursuit of sustainable chemical synthesis, atom economy is a crucial metric, and several methods for preparing 2-arylbenzofurans have been designed with this principle in mind. One notable strategy involves the palladium-catalyzed cross-coupling of 2-bromobenzofurans with triarylbismuth reagents. This protocol is highly efficient, furnishing a variety of functionalized 2-arylbenzofurans in high yields. a-z.lu A key advantage of using triarylbismuth reagents is that all three aryl groups can be transferred, maximizing the use of the organometallic nucleophile in a one-pot operation and significantly enhancing the atom economy of the process. a-z.lu The reactions are typically completed within a short timeframe of one hour under heating. a-z.lu
Another approach that highlights atom economy is the one-step synthesis of hydroxylated benzofurans, which has been applied to the total synthesis of various natural products. mdpi.com This method achieves 100% atom economy, representing a highly efficient route to these valuable compounds. mdpi.com Additionally, palladium-catalyzed reactions of arylboronic acids with aliphatic nitriles provide an efficient pathway to 2-arylbenzofurans through a sequential addition and intramolecular annulation process. organic-chemistry.orgorganic-chemistry.org This method is noteworthy for its mild conditions and ability to tolerate various functional groups, allowing for further molecular diversification. organic-chemistry.org
Solvent-Free and Environmentally Benign Reaction Conditions
The development of synthetic methods that minimize or eliminate the use of hazardous solvents is a cornerstone of green chemistry. For the synthesis of 2-arylbenzofurans, a practicable and environmentally friendly one-pot synthesis has been developed that can be conducted at room temperature. rsc.orgresearchgate.net This method involves an ortho-hydroxyl group-assisted Wittig reaction of a substituted salicylaldehyde (B1680747), followed by an in situ oxidative cyclization. rsc.orgresearchgate.net The use of readily available and non-hazardous starting materials, coupled with ambient reaction temperature and a one-pot procedure, makes this approach particularly attractive. rsc.org Furthermore, the use of a green solvent enhances its environmental credentials. rsc.org
Another green approach utilizes iodine as a catalyst for the oxidative cyclization of o-vinylphenols. researchgate.net Iodine is an inexpensive, non-toxic, and readily available reagent, making it a sustainable choice for this transformation. researchgate.net The reaction proceeds smoothly, and this method is particularly useful for the synthesis of halogen-containing benzofurans, which can be challenging to prepare via traditional metal-mediated coupling reactions. researchgate.net The synthesis of 2-aryl benzimidazoles, structurally related to benzofurans, has also been achieved in water or under solvent-free conditions, further demonstrating the feasibility of green synthetic methods for this class of compounds. scirp.org
Electrochemical Synthesis Approaches
Electrochemical methods offer a powerful and sustainable alternative to conventional chemical synthesis, often avoiding the need for harsh reagents. An electrochemical oxidative intramolecular cyclization has been reported for the synthesis of selenylbenzo[b]furan derivatives. frontiersin.org This method involves the reaction of 2-alkynylphenol derivatives with different diselenide species. frontiersin.org The electrochemical approach provides a controlled and efficient means of forming the benzofuran ring system. frontiersin.org While direct electrochemical synthesis of this compound is not explicitly detailed, the development of electrochemical methods for related benzofuran structures indicates a promising avenue for future research in this area. frontiersin.org
Cyclization and Rearrangement-Based Syntheses
Cyclization and rearrangement reactions are fundamental strategies for the construction of heterocyclic rings like benzofuran. These methods often provide a high degree of control over the final structure and can be adapted to create a wide range of derivatives.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a common and effective method for synthesizing the benzofuran core. A versatile approach involves the palladium-catalyzed reaction of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through a sequential addition and intramolecular annulation, smoothly affording 2-arylbenzofurans in good yields under standard conditions. organic-chemistry.orgorganic-chemistry.org Similarly, a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids provides a novel route to 2-aroyl benzofurans. rsc.org Mechanistic studies suggest this process involves a sequential nucleophilic addition followed by an intramolecular cyclization. rsc.org
Metal-free cyclization methods have also been developed. For instance, the cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans can be mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in acetonitrile (B52724), providing good yields of the desired products. organic-chemistry.org An alternative catalyst-free approach involves the reaction of 2-fluoro-arylacetylenes with nucleophiles, where the acetylene (B1199291) group activates the substrate for nucleophilic aromatic substitution, followed by a 5-endo-dig cyclization to form the benzofuran ring. rsc.org
Table 1: Examples of Intramolecular Cyclization Reactions for Benzofuran Synthesis
| Starting Materials | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-(2-Hydroxyphenyl)acetonitriles, Arylboronic acids | Palladium catalyst | 2-Arylbenzofurans | organic-chemistry.orgorganic-chemistry.org |
| 2-(2-Acylphenoxy)acetonitriles, Arylboronic acids | Palladium catalyst | 2-Aroyl benzofurans | rsc.org |
| ortho-Hydroxystilbenes | (Diacetoxyiodo)benzene, Acetonitrile | 2-Arylbenzofurans | organic-chemistry.org |
| 2-Fluoro-arylacetylenes, Hydroxide | Heat | 2-Substituted benzofurans | rsc.org |
Photolytic Rearrangement Mechanisms and Products
Photochemical reactions offer a unique and often mild pathway for the synthesis and modification of organic molecules. A one-step, metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes has been developed to synthesize 2-substituted benzo[b]furans. acs.orgnih.gov This reaction proceeds through an aryl cation intermediate and involves the tandem formation of an aryl-C and a C–O bond. acs.orgnih.gov The use of readily available chlorophenols instead of more expensive bromo or iodo analogs makes this procedure environmentally favorable. acs.orgnih.gov
Another photolytic approach involves the photolysis of β,β-bis-(o-methoxyphenyl)vinylbromides in benzene (B151609), which yields 2-arylbenzofurans. jocpr.com The photochemical behavior of terarylenes containing benzofuran and aminopyrazole fragments has also been investigated, revealing that UV irradiation can lead to 6π-electrocyclization to form polycyclic molecules. researchgate.net This suggests the potential for photochemistry to generate complex benzofuran-containing structures.
Annulation Reactions for Benzofuran Ring Construction
Annulation, the process of building a new ring onto a pre-existing molecule, is a powerful strategy for constructing the benzofuran skeleton. wikipedia.org A notable example is the organocatalytic [3+2] annulation/oxidative aromatization reaction of enals with 2-halophenols. rsc.org This chemo- and regioselective process provides access to 2-arylbenzofuran-3-carbaldehydes without the need for transition metals or strong oxidants. rsc.org Mechanistic studies indicate the involvement of an unprecedented, organocatalytic, direct α-arylation pathway. rsc.org
Palladium-catalyzed annulation reactions are also widely used. For instance, the reaction of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids involves an intramolecular annulation step to form the benzofuran ring. organic-chemistry.orgorganic-chemistry.org Similarly, a palladium-catalyzed one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles and sodium sulfinates proceeds via a desulfinative addition and intramolecular annulation. mdpi.com This method can be readily scaled up to the gram scale. mdpi.com Furthermore, a multicatalytic one-pot synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols has been developed, which involves two Sonogashira coupling reactions followed by a 2-ethynylphenol cyclization. acs.org This process occurs under mild conditions and tolerates a wide range of functional groups. acs.org
Multi-Component Reactions and One-Pot Synthetic Sequences
Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools for the efficient construction of complex molecules like 2-arylbenzofurans from simple starting materials in a single operation. These approaches are characterized by their high atom economy, reduced waste generation, and operational simplicity.
A multi-catalytic one-pot protocol has been developed for the synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols. This process involves two Sonogashira coupling reactions followed by the cyclization of the resulting 2-ethynylphenol intermediate. acs.org Palladium-catalyzed tandem reactions also provide a convenient route. For instance, the reaction of 2-hydroxyarylacetonitriles with sodium sulfinates in the presence of a palladium catalyst yields 2-arylbenzofurans through a desulfinative addition and intramolecular annulation sequence. mdpi.comrsc.org
A multi-component approach for the synthesis of a related derivative, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, has been reported. mdpi.com This reaction involves the condensation of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid in a one-pot telescoped process. mdpi.com This method highlights the potential of MCRs to rapidly generate structurally complex benzofuran derivatives. mdpi.comresearchgate.net
| Reaction Type | Starting Materials | Key Features | Reference |
| Wittig/Oxidative Cyclization | Substituted salicylaldehyde, phosphonium (B103445) salt | Room temperature, green solvent, high yields | rsc.org |
| Sonogashira Coupling/Cyclization | Aryl halide, 2-halophenol | Multi-catalytic, mild conditions | acs.org |
| Tandem Desulfinative Addition/Annulation | 2-Hydroxyarylacetonitrile, sodium sulfinate | Palladium-catalyzed, scalable | mdpi.comrsc.org |
| Multi-component Condensation | Acetovanillone, 4-methoxyphenylglyoxal, Meldrum's acid | One-pot, atom economical | mdpi.com |
Synthesis of Dihydrobenzofuran Intermediates and Subsequent Dehydrogenation
An alternative strategy for accessing 2-arylbenzofurans involves the initial synthesis of a 2,3-dihydrobenzofuran (B1216630) intermediate, followed by a dehydrogenation step to introduce the double bond and form the aromatic furan (B31954) ring. This two-step approach can be advantageous for controlling the substitution pattern and for accessing specific isomers.
The synthesis of 2,3-dihydrobenzofurans can be achieved through various methods, including intermolecular and intramolecular cyclizations. cnr.it For example, o-quinone methides, generated from precursors like phenolic Mannich bases or o-siloxybenzyl halides, can react with various nucleophiles to form 2-substituted dihydrobenzofurans. cnr.it Rhodium-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes is another modern approach to construct the dihydrobenzofuran core. organic-chemistry.org
Once the 2,3-dihydrobenzofuran is obtained, dehydrogenation is required to yield the corresponding benzofuran. A common reagent used for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). For instance, the natural product corsifuran C, a 2-arylbenzofuran, was synthesized by the dehydrogenation of its dihydro precursor, corsifuran A, using DDQ in dioxane. rsc.org This final aromatization step is often efficient and provides the desired 2-arylbenzofuran in good yield.
| Intermediate | Synthesis Method | Dehydrogenation Reagent | Reference |
| 2,3-Dihydrobenzofuran | Cycloaddition of styrene (B11656) and quinone | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | rsc.org |
| 2,3-Dihydrobenzofuran | Rh(III)-catalyzed C-H activation/carbooxygenation | Not specified | organic-chemistry.org |
| 2,3-Dihydrobenzofuran | Reaction of o-quinone methides with nucleophiles | Not specified | cnr.it |
Synthetic Routes from Diverse Precursors
The reaction of phenols and their derivatives with various coupling partners is a cornerstone of benzofuran synthesis. A direct synthesis of benzofurans can be achieved from readily available phenols and α-haloketones, promoted by titanium tetrachloride, which facilitates both a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration in a single step. dntb.gov.ua Palladium-catalyzed intermolecular coupling of 3-substituted propargylic carbonates with phenols also provides a route to 2-substituted benzofuran derivatives. researchgate.net
A three-step synthesis of 2-arylbenzofurans starting from substituted 2-hydroxybenzaldehydes has been reported. nih.gov This involves O-alkylation with a methyl α-bromophenylacetate, followed by cyclization. nih.gov Similarly, 2,3-disubstituted benzofurans can be synthesized from ortho-acylphenols in two steps. researchgate.net
Coumarins, which are structurally related to benzofurans, can serve as precursors for their synthesis. A notable transformation involves a copper-catalyzed decarboxylative intramolecular C-O coupling of 3-arylcoumarins, which proceeds in a one-pot fashion to yield 2-arylbenzofurans. mdpi.com This reaction provides a direct link between these two important classes of heterocyclic compounds. Additionally, the reaction of 4-bromomethylcoumarins with methyl salicylate, followed by a DBU-mediated intramolecular cyclization under microwave irradiation, can produce 4-(3-hydroxy-benzofuran-2-yl)coumarins. semanticscholar.org
Chalcones, or α,β-unsaturated ketones, are versatile intermediates for the synthesis of various heterocyclic systems, including benzofurans. The Claisen-Schmidt condensation of a 2-acetylbenzofuran (B162037) with an aromatic aldehyde, such as 4-methoxybenzaldehyde, yields a chalcone (B49325) that can be further modified. rdd.edu.iq For example, 1-(benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one has been used as a starting material to synthesize a variety of other heterocyclic derivatives. rdd.edu.iq
Another approach starts with the synthesis of a benzofuran chalcone derivative, such as those derived from 1-(7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-yl)ethanone, which can then be used to build more complex structures. researchgate.net Furthermore, C-3 α,β-unsaturated ketone linked benzofuran derivatives have been synthesized, for instance, by the treatment of 3-acetyl-2-(4-methoxyphenyl)-benzofuran with various aldehydes. longdom.org
Coumarin-Derived Synthetic Pathways
Strategies for Stereoselective Benzofuran Synthesis
While this compound itself is achiral, the synthesis of chiral benzofuran and dihydrobenzofuran derivatives is of significant interest due to their potential as enantiomerically pure pharmaceuticals. Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms in the target molecule.
For dihydrobenzofurans, which contain stereocenters, several enantioselective methods have been developed. A highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides access to chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Asymmetric synthesis of 2,3-dihydrobenzofurans can also be achieved through the insertion of carbene precursors into C(sp³)–H bonds, catalyzed by dirhodium carboxylate catalysts. nih.gov Another approach involves the reaction of o-quinone methides with stabilized sulfur ylides in the presence of a C2-symmetric chiral urea (B33335) catalyst to afford enantioenriched 2-substituted dihydrobenzofurans. cnr.it
While the direct stereoselective synthesis of the aromatic benzofuran ring is less common, the synthesis of chiral precursors that are later converted to benzofurans is a viable strategy. The development of these stereoselective methods is crucial for accessing optically active benzofuran-based compounds for biological evaluation.
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton and Carbon-13 NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. In a study detailing the synthesis of various 2-arylbenzofurans, the ¹H NMR spectrum of 2-(3-methoxyphenyl)benzofuran in deuterated chloroform (B151607) (CDCl₃) showed characteristic signals corresponding to the aromatic protons of both the benzofuran (B130515) and methoxyphenyl moieties, as well as the singlet signal for the methoxy (B1213986) group protons. The ¹³C NMR spectrum complements this by revealing the chemical shifts of each unique carbon atom, including the carbons of the benzofuran core, the phenyl ring, and the methoxy group.
A derivative, 3-fluoro-2-(3-methoxyphenyl)benzofuran, exhibited predictable shifts in its NMR spectra due to the introduction of the fluorine atom. The ¹H NMR spectrum showed signals for the methoxy group at approximately 3.88 ppm and a multiplet for the aromatic protons between 6.98 and 7.63 ppm. The ¹³C NMR spectrum displayed signals at 55.4 ppm for the methoxy carbon and a range of signals for the aromatic carbons.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives This table presents a generalized view of expected chemical shifts. Actual values may vary based on solvent and experimental conditions.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methoxy Protons (OCH₃) | ~3.8 | ~55 |
| Aromatic Protons | ~6.8 - 7.8 | ~100 - 160 |
| Benzofuran C2 | - | ~155 |
| Benzofuran C3 | ~6.7 | ~102 |
Distortionless Enhancement by Polarization Transfer (DEPT-135) NMR
While specific DEPT-135 data for this compound is not extensively reported in the provided context, this technique is invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent. For this compound, this would help confirm the presence of the methoxy (CH₃) group and the various methine (CH) groups of the aromatic rings.
Two-Dimensional (2D) NMR Techniques (e.g., DQF-COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the benzofuran and methoxyphenyl rings, helping to assign adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation between the methoxy protons and the C3' carbon of the phenyl ring. The structure of related benzofuran derivatives has been confirmed using key HMBC correlations. mdpi.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. In the context of related complex structures, NOESY has been used to confirm stereochemistry and the relative orientation of different parts of the molecule. nih.govresearchgate.netnih.gov For this compound, NOESY could show through-space correlations between the protons of the methoxy group and adjacent protons on the phenyl ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound and its derivatives would typically show characteristic absorption bands. mdpi.com
Table 2: Typical IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| C-H (in OCH₃) | Stretching | 2960 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O-C (ether) | Asymmetric Stretching | 1260 - 1200 |
| C-O-C (ether) | Symmetric Stretching | 1075 - 1020 |
These bands confirm the presence of the aromatic rings and the methoxy ether group, which are key structural features of the compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
For this compound, the molecular formula is C₁₅H₁₂O₂. The calculated molecular weight is approximately 224.08 g/mol . HRMS analysis of this compound would yield a highly precise mass value that corresponds to this elemental formula, thereby confirming its composition. For example, the HRMS data for a related compound, 3-fluoro-2-(2-methoxyphenyl)benzofuran, was used to confirm its elemental formula as [C₁₅H₁₁FO₂]. rsc.org The structures of numerous other benzofuran derivatives have also been confirmed using HRMS. mdpi.commdpi.comrsc.orgmdpi.comresearchgate.netgdut.edu.cn
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.
While a specific crystal structure for this compound is not detailed in the provided search results, the crystal structures of several closely related derivatives have been reported. For instance, the crystal structure of a complex containing a 2,6-bis(3-methoxyphenyl)benzofuran derivative has been determined, revealing how the benzofuran moiety binds within a protein's hydrophobic groove. rcsb.org Similarly, the crystal structure of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide has been elucidated, showing details of its intermolecular hydrogen bonds and packing structure. scirp.org The crystal structure of 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan has also been characterized by X-ray diffraction. cambridge.org These examples demonstrate the power of X-ray crystallography in providing unambiguous structural proof and detailed conformational information for benzofuran-based molecules. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For conjugated systems like this compound, this method provides valuable insights into the electronic structure and the influence of substituents on the absorption of light. The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. In molecules with π-systems and heteroatoms, such as the benzofuran ring, the most common transitions observed are π → π* and n → π*.
The UV spectrum of the parent benzofuran molecule typically exhibits three absorption bands around 245 nm, 275 nm, and 282 nm. The introduction of a phenyl group at the 2-position extends the conjugation, leading to a bathochromic (red) shift of these absorption bands to longer wavelengths. The presence of a methoxy group on the phenyl ring, as in this compound, can further modulate the electronic transitions.
Detailed research on variously substituted 2-arylbenzofurans provides a basis for understanding the electronic absorption characteristics of this compound. The spectra of these compounds are generally characterized by intense absorption bands in the UV region, which are attributed to π → π* transitions within the extended π-electron system of the benzofuran and aryl rings.
For instance, studies on related 2-arylbenzofuran derivatives show distinct absorption maxima (λmax) that are influenced by the substitution pattern on both the benzofuran and the phenyl moieties. The position and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic nature of the substituents and the solvent used for analysis.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
|---|---|---|---|---|
| Sesbagrandiflorain C (1) | MeOH | 206, 240, 341 | 9370, 4970, 2720 | nih.gov |
| 2-(3,4-Dihydroxy-2-methoxyphenyl)-4-hydroxy-6-methoxybenzofuran-3-carbaldehyde (2) | MeOH | 216, 266, 359 | 7190, 3320, 1610 | nih.govunila.ac.id |
| 2-(4-Hydroxy-2-methoxyphenyl)-5,6-dimethoxybenzofuran-3-carboxaldehyde (3) | MeOH | 211, 248, 288, 350 | 7470, 4120, 2080, 2470 | nih.govunila.ac.id |
| 1-(6-Methylbenzofuran-2-yl)-3-phenylpropenone | MeOH | 302, 320 | Not Reported | |
| 3-(4-Methoxyphenyl)-1-(6-methylbenzofuran-2-yl)propenone | MeOH | 303, 315 | Not Reported | |
| Diptoindonesin G | MeOH | 249, 368 | log ε: 4.86, 4.50 | researchgate.net |
| Diptoindonesin G (in basic media) | MeOH+NaOH | 207, 254, 399 | log ε: 5.40, 4.87, 4.62 | researchgate.net |
The data in the table demonstrate that 2-arylbenzofurans typically exhibit multiple absorption bands in the range of 200-400 nm. The bands at shorter wavelengths (around 210-270 nm) are generally of higher intensity and correspond to π → π* transitions within the benzofuran and phenyl rings. The bands at longer wavelengths (above 300 nm) are also attributed to π → π* transitions but involve a greater degree of charge transfer character across the extended conjugated system.
The effect of solvent polarity and pH can also be significant. For example, in the case of Diptoindonesin G, a hydroxylated 2-arylbenzofuran, changing the solvent to a basic medium (MeOH+NaOH) causes a noticeable bathochromic shift in the absorption maxima. researchgate.net This is due to the deprotonation of the hydroxyl groups, which increases the electron-donating ability of the substituents and enhances the delocalization of the π-electrons, thereby lowering the energy of the π → π* transition. Although this compound lacks a phenolic hydroxyl group, the polarity of the solvent can still influence the position of its absorption bands.
Based on the data from related compounds, it can be inferred that this compound would likely exhibit strong absorptions in the UV region, with maxima expected between 240-330 nm, characteristic of the 2-arylbenzofuran chromophore. The methoxy group at the meta position of the phenyl ring is expected to have a modest influence on the spectrum compared to a para-substituted methoxy group, which would have a more direct resonance effect on the conjugated system.
Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations
Reaction Mechanisms Governing Benzofuran (B130515) Ring Formation and Transformations
The synthesis of the benzofuran ring, a core component of many biologically active compounds, can be achieved through various catalytic strategies. nih.gov One common approach involves the coupling of substituted salicylaldehydes with other molecules. For instance, using a copper chloride catalyst and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), trifluoroethyl-substituted benzofuran derivatives can be formed. nih.gov The proposed mechanism for this reaction begins with the formation of an intermediate from the salicylaldehyde (B1680747) derivative, which then couples with a copper acetylide. nih.gov This is followed by intramolecular cyclization and isomerization to yield the final benzofuran product. nih.gov
Another method utilizes both palladium and copper catalysts in a Sonogashira coupling reaction between terminal alkynes and iodophenols. nih.gov This reaction, which is followed by intramolecular cyclization, is an effective way to produce benzofuran derivatives. nih.gov The reaction mechanism is thought to involve the formation of a cuprous aryl acetylene (B1199291) intermediate. jocpr.com
Furthermore, nickel-catalyzed syntheses have been developed. These reactions involve the combination of a nickel salt with a ligand, followed by reduction and oxidative addition to form a nickel intermediate. nih.gov This intermediate then undergoes nucleophilic addition, transmetalation, and subsequent removal of the metal and water to furnish the benzofuran derivatives. nih.gov
Acid-catalyzed intramolecular cyclization is another key transformation. For example, a multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid leads to an intermediate that cyclizes in a mixture of hydrochloric and acetic acids to form a substituted 2-arylbenzofuran. mdpi.com Similarly, 2-(2-Methoxyaryl)-1-arylethanone derivatives can be cyclized using hydroiodic acid in acetic acid to produce 2-arylbenzofurans. jocpr.com
Photochemical Reactivity, including Photoisomerization Phenomena
The interaction of 2-(3-Methoxyphenyl)benzofuran and its derivatives with light can lead to interesting chemical transformations. Photolysis, or the breakdown of compounds by light, of 2,3-bis-(p-methoxyphenyl)benzofuran in benzene (B151609) under a nitrogen atmosphere using a mercury lamp or sunlight results in a novel rearrangement to form an anthracene (B1667546) derivative, alongside the expected phenanthrene (B1679779) derivative. rsc.org
A one-step, metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes can synthesize 2-substituted benzo[b]furans. researchgate.net This process involves the tandem formation of an aryl-C and a C-O bond through an aryl cation intermediate. researchgate.net The use of chlorophenols instead of more expensive bromo or iodo analogs makes this a more environmentally friendly procedure. researchgate.net
Photoisomerization, the conversion of one isomer to another by light, is a notable aspect of the photochemistry of related compounds. oit.edu This process often involves the conversion between cis and trans geometric isomers. oit.edu Light energy can unpair the electrons in a pi bond, allowing for rotation around a single bond. oit.edu When the electrons pair up again, the other geometric isomer is formed. oit.edu This phenomenon has been observed in various aromatic compounds and can be influenced by factors such as pH and the presence of photosensitizers. rsc.org While direct studies on the photoisomerization of this compound are not detailed, the photochemical behavior of similar benzofuran and aromatic systems suggests its potential for such reactivity. rsc.orgoup.com
Electrochemical Reactivity and Redox Behavior Studies
The electrochemical properties of benzofuran derivatives have been investigated to understand their redox behavior. Electrochemical oxidation of certain hydroquinone (B1673460) and catechol derivatives in the presence of a nucleophile can lead to the formation of benzofuran structures. researchgate.net The mechanism involves the electrochemically generated quinones participating in Michael addition reactions with the nucleophile, followed by conversion to the corresponding benzofuran derivatives. researchgate.netresearchgate.net
Studies on benzofuran derivatives containing α,β-unsaturated dicyano groups have shown their potential as catalysts for electrooxidation reactions. acs.org For one such catalyst, the highest occupied molecular orbital (HOMO) energy level was found to be -5.904 eV, suggesting it can be a good electron donor. acs.org The lowest unoccupied molecular orbital (LUMO) energy level was -2.884 eV, indicating its ability to accept electrons. acs.org These electronic properties are crucial for its reactivity in chemical processes. acs.org
Cyclic voltammetry is a key technique used to study the electrochemical behavior of these compounds. researchgate.netresearchgate.netacs.org By analyzing the oxidation and reduction peaks in a voltammogram, researchers can gain insights into the reaction mechanisms and the stability of the intermediates formed during the electrochemical process. researchgate.net
Derivatization Reactions of the Benzofuran Scaffold
The benzofuran core is a versatile scaffold that can be modified through various derivatization reactions to create a wide range of compounds with diverse properties.
Functional Group Interconversions
Functional group interconversions are essential for modifying the benzofuran scaffold after its initial synthesis. A common transformation is the conversion of alcohols to other functional groups. For example, alcohols can be converted into sulfonic esters like mesylates and tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions. ub.edu These sulfonic esters can then be converted into alkyl halides (chlorides, bromides, and iodides) by reacting them with the corresponding sodium halide. vanderbilt.edu
Another important interconversion is the direct conversion of alcohols to alkyl halides using various reagents. ub.edu For instance, thionyl chloride can be used to convert primary and secondary alcohols to alkyl chlorides. ub.edu The choice of reagent and reaction conditions can influence the stereochemical outcome of the reaction, leading to either inversion or retention of configuration. ub.edu
The introduction of a hydroxymethyl group at the 3-position of the benzofuran ring can be achieved through a two-step process involving Vilsmeier-Haack formylation followed by borohydride (B1222165) reduction.
Strategies for Introducing Diverse Substituents
A variety of strategies have been developed to introduce diverse substituents onto the benzofuran scaffold. Metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is widely used to introduce substituents at various positions of the benzofuran ring. nih.govrsc.org This reaction is often followed by cyclization to form the benzofuran core itself. nih.gov
The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is another versatile method for creating carbon-carbon bonds and introducing aryl substituents. acs.orgnih.gov Palladium-catalyzed C-H arylation is a more recent and highly efficient method for installing aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. mdpi.com
Other strategies include Friedel-Crafts reactions for introducing acyl groups and reductive desulfurization. rsc.org The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
Mannich Reaction and Related Aminoalkylation
The Mannich reaction is a three-component condensation reaction that involves an enolizable carbonyl compound, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine or ammonia. adichemistry.comwikipedia.org The product is a β-aminocarbonyl compound known as a Mannich base. adichemistry.comwikipedia.org This reaction is a powerful tool for aminoalkylation. adichemistry.com
The mechanism of the Mannich reaction starts with the formation of an iminium ion from the amine and the aldehyde. adichemistry.comwikipedia.org The enol form of the carbonyl compound then attacks the iminium ion to form the Mannich base. adichemistry.comwikipedia.org The reaction is typically carried out under acidic conditions. adichemistry.com
While direct examples of the Mannich reaction on this compound were not found in the provided search results, electron-rich heterocycles like furan (B31954) and benzofuran can act as the α-CH acidic component in this reaction. adichemistry.comlscollege.ac.in This suggests that this compound could potentially undergo Mannich reactions to introduce aminoalkyl groups onto the benzofuran ring, further expanding its chemical diversity.
Investigation of Chemical Stability and Degradation Mechanisms
The chemical stability of this compound is a critical aspect, particularly concerning its storage and potential environmental fate. Benzofuran and its derivatives can undergo degradation through various pathways, including photolytic, oxidative, and hydrolytic processes.
Photolytic Degradation: Benzofuran compounds have been shown to be susceptible to photolytic degradation. Studies on chlorinated dibenzofurans, which share the core benzofuran structure, have demonstrated that photolysis in organic solvents like methanol (B129727) and hexane (B92381) leads to rapid dechlorination and the eventual formation of unidentified polymeric materials. researchgate.net This suggests that the benzofuran ring system itself can be reactive under photochemical conditions. For this compound, exposure to light, especially UV radiation, could potentially lead to the cleavage of the furan ring or transformations involving the methoxy (B1213986) and phenyl substituents. The use of amber vials for storage is a practical measure to mitigate such photolytic degradation.
Oxidative Degradation: Oxidative processes can also lead to the degradation of benzofuran derivatives. The methoxy group on the phenyl ring of this compound may be susceptible to oxidative cleavage. General chemical oxidation using reagents like potassium permanganate, ozone, or Fenton's reagent can degrade aromatic compounds. mdpi.com In biological systems or under environmental conditions, oxidative degradation can be initiated by radical species. Studies on the microbial degradation of dibenzofuran (B1670420) have identified pathways involving initial dioxygenation, leading to ring cleavage and the formation of various intermediates, including benzofuran derivatives that are further metabolized. mdpi.com While not a direct chemical degradation pathway, this provides insight into the potential points of oxidative attack on the benzofuran scaffold. Furthermore, some 2-arylbenzofurans have been noted to possess antioxidant properties, which implies a reactivity towards oxidative species. researchgate.net
Hydrolytic Degradation: The stability of the ether linkage in the methoxy group and the furan ring itself to hydrolysis is a key consideration. Generally, aryl methyl ethers are relatively stable to hydrolysis under neutral conditions but can be cleaved under strongly acidic conditions, often requiring harsh reagents like hydrobromic or hydroiodic acid. The benzofuran ring itself can also be sensitive to acidic conditions. For example, it has been noted that a 2-methoxybenzofuran derivative is significantly less stable in the presence of acid compared to a 2-methylbenzofuran (B1664563) derivative. rsc.org The mechanism of acid-catalyzed hydrolysis of ethers typically involves protonation of the ether oxygen followed by nucleophilic attack by water or a conjugate base. Base-catalyzed hydrolysis of the ether group is generally not facile.
Forced degradation studies, which involve subjecting a compound to stress conditions such as heat, light, and a range of pH values, are a standard method to assess chemical stability and identify potential degradation products. Such studies on this compound would provide definitive information on its degradation pathways and kinetics.
Summary of Potential Degradation Pathways:
| Degradation Type | Potential Mechanism | Key Reactive Sites |
| Photolytic | Ring cleavage, polymerization | Benzofuran ring system |
| Oxidative | Radical attack, ring opening | Benzofuran ring, methoxy group |
| Hydrolytic (Acidic) | Protonation followed by nucleophilic attack | Methoxy group ether linkage, furan ring |
Theoretical and Computational Chemistry for Structure, Reactivity, and Properties
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. physchemres.org For 2-phenylbenzofuran (B156813) derivatives, DFT is employed to predict a wide range of properties, from optimized geometry to electronic behavior. physchemres.org
Geometry optimization is a fundamental computational step to find the minimum energy arrangement of atoms in a molecule. qcware.com For 2-phenylbenzofuran and its derivatives, this process is typically performed using DFT methods with various functionals, such as GGA-PBE, BVP86, or meta-GGA-TPSS, combined with a basis set like 6-31G(d,p). physchemres.org The goal is to locate the stable conformation of the molecule, which is crucial for understanding its reactivity and interactions. qcware.com
Calculations for the parent compound, 2-phenylbenzofuran, have shown that the dihedral angle between the benzofuran (B130515) and phenyl rings is nearly planar, suggesting a pseudo-planar geometry for the molecule. physchemres.org The calculated bond lengths and angles generally show good agreement with experimental data obtained from X-ray crystallography, validating the chosen computational method. physchemres.org Similar planarity would be expected for the 2-(3-Methoxyphenyl)benzofuran derivative. The electronic structure analysis involves studying the distribution of electron density and atomic charges, which can be calculated using population analyses like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA). physchemres.org
| Parameter | Bond/Angle | Calculated (GGA-PBE/6-31G(d,p)) | Experimental |
|---|---|---|---|
| Bond Length (Å) | O1-C2 | 1.37 | 1.36 |
| Bond Length (Å) | C2-C9 | 1.46 | 1.45 |
| Bond Length (Å) | C8-O1 | 1.39 | 1.38 |
| Bond Angle (°) | C8-O1-C2 | 106.14 | 106.00 |
| Bond Angle (°) | O1-C2-C3 | 110.96 | 110.80 |
| Dihedral Angle (°) | C3-C2-C9-C10 | 0.27 | - |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com These orbitals are key players in chemical reactions. numberanalytics.com The HOMO, being the highest energy orbital with electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive. FMO analysis helps in understanding the charge transfer interactions within the molecule. researchgate.net For this compound, the methoxy (B1213986) group, being an electron-donating group, would influence the energy and distribution of these orbitals.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface is typically color-coded: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). tandfonline.com Green represents areas of neutral potential. tandfonline.com
For this compound, the MEP map would likely show a region of negative potential (red) around the oxygen atoms of the benzofuran ring and the methoxy group, as these are electronegative atoms with lone pairs of electrons. researchgate.net These sites are the most probable for protonation and interaction with positive centers. The aromatic rings would exhibit varying potentials, influencing how the molecule interacts with other charged species. uni-muenchen.de
Frontier Molecular Orbital (FMO) Analysis
Quantitative Structure-Activity Relationship (QSAR) Studies based on Quantum Chemical Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. jksus.org These models use molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. Quantum chemical descriptors, derived from computational calculations, provide reliable information on the electronic and geometric properties of molecules. jksus.orgnih.gov
For classes of compounds like benzofuran derivatives, QSAR models can predict activities such as anticonvulsant or antileishmanial effects. jksus.orgmdpi.com Descriptors often used in these studies include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net
Thermodynamic Descriptors: Enthalpy of formation, entropy, and heat capacity.
Topological Descriptors: Molecular connectivity indices and shape indices.
By establishing a statistically significant relationship between these descriptors and the observed biological activity, QSAR models can be used to screen new, hypothetical compounds and prioritize them for synthesis and testing, thereby accelerating the drug discovery process. jksus.org
| Descriptor | Definition | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and binding interactions. |
| Polarizability (α) | The ease with which the electron cloud can be distorted | Important for non-covalent interactions. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |
| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile | Predicts reactivity in polar reactions. mdpi.com |
Molecular Docking Simulations for Interaction Mechanism Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug design for understanding the interaction mechanism between a potential drug and its biological target. nih.gov
Derivatives of this compound have been investigated as inhibitors for various enzymes. For instance, methoxy-substituted 2-phenylbenzofurans have been studied as inhibitors of human monoamine oxidase B (MAO-B), a target for Parkinson's disease therapy. nih.govbohrium.com Molecular docking simulations of these compounds into the MAO-B active site have highlighted key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, that are crucial for their inhibitory activity. nih.gov Similarly, other benzofuran derivatives have been docked into the active sites of targets like PI3K/VEGFR-2 to rationalize their anticancer activity. nih.gov These simulations confirmed experimental results and provided a structural basis for the observed activity, guiding the design of more potent and selective inhibitors. nih.govnih.gov
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-(3-methoxyphenyl)-5-nitrobenzofuran | MAO-B | -9.5 | Tyr398, Tyr435, Cys172, Ile199 |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters of molecules. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated wavenumbers, after appropriate scaling to account for anharmonicity and basis set limitations, generally show excellent agreement with experimental FT-IR and FT-Raman spectra. tandfonline.com This allows for the confident assignment of vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations within the this compound structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.net The predicted chemical shifts can be compared with experimental data to aid in the structural elucidation of newly synthesized compounds. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.net It can predict the absorption maxima (λmax) corresponding to electronic transitions, often related to π→π* transitions within the aromatic system of this compound. researchgate.net
The synergy between predicted and experimental spectra provides a robust characterization of the molecule's structural and electronic properties. frontiersin.org
Assessment of Nonlinear Optical (NLO) Properties
The investigation into the nonlinear optical (NLO) properties of organic molecules has become a significant area of materials science, driven by the potential for applications in optical computing, data storage, and telecommunications. jhuapl.edu Compounds with large NLO responses are crucial for developing technologies like frequency converters and optical switches. jhuapl.eduresearchgate.net Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO behavior of molecules before their synthesis, saving time and resources. mdpi.comphyschemres.org
Research into benzofuran derivatives has indicated their potential as promising candidates for NLO applications. physchemres.org Computational studies allow for the calculation of key NLO-related parameters, including the electric dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netanalis.com.my These calculations are often performed in the gas phase for an isolated molecule to understand its intrinsic properties. physchemres.org
A detailed theoretical study on 2-phenylbenzofuran and its derivatives using DFT with the GGA-PBE functional and the 6-31G(d,p) basis set has provided significant insights into the structure-property relationships that govern NLO activity in this class of compounds. physchemres.org The study investigated how different substituent groups on the phenyl ring influence the electronic and optical properties of the molecule.
Detailed Research Findings
The primary indicator of a second-order NLO response is the first-order hyperpolarizability (β). Materials with high β values are sought after for applications like second-harmonic generation (SHG). researchgate.net The total first-order hyperpolarizability (β_tot) is calculated from the individual tensor components (β_x, β_y, β_z) obtained from the computational output.
In the study of 2-phenylbenzofuran derivatives, the introduction of both electron-donating and electron-withdrawing groups was found to significantly impact the NLO properties. physchemres.org The parent molecule, 2-phenylbenzofuran, exhibited a non-zero hyperpolarizability, which could be enhanced through chemical modification. The calculated first-order hyperpolarizability for a series of these derivatives was found to range from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, highlighting the strong influence of the substituents. physchemres.org For comparison, these values are often benchmarked against urea (B33335), a standard reference material for NLO studies. researchgate.netlew.roacrhem.org The high hyperpolarizability values of these derivatives indicate that they possess remarkable NLO properties. physchemres.org
The position of the substituent group is also critical. While direct data for the this compound isomer was not specified in the core reference, a study on the closely related 2-(2-Methoxyphenyl)-1-benzofuran confirmed its pseudo-planar geometry, a feature believed to contribute positively to NLO properties by enhancing electron conjugation. physchemres.orgrsc.org
The following interactive table summarizes the calculated NLO properties for the parent 2-phenylbenzofuran and some of its derivatives from the aforementioned DFT study. physchemres.org These findings provide a strong theoretical basis for the NLO potential of substituted benzofurans, including the this compound variant.
Table 1. Theoretical NLO properties of 2-Phenylbenzofuran derivatives calculated at the GGA-PBE/6-31G(d,p) level. physchemres.org
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First-Order Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) |
|---|---|---|---|
| 2-Phenylbenzofuran | 1.11 | 183.07 | 4.00 |
| 2-(4-Nitrophenyl)benzofuran | 4.97 | 206.58 | 43.57 |
| 2-(4-Aminophenyl)benzofuran | 2.33 | 202.43 | 12.22 |
| 2-(4-Chlorophenyl)benzofuran | 1.52 | 195.45 | 4.50 |
| 2-(4-Methylphenyl)benzofuran | 1.25 | 195.10 | 6.68 |
The data demonstrates that strong electron-withdrawing groups (like -NO₂) and electron-donating groups (like -NH₂) significantly enhance the first-order hyperpolarizability compared to the unsubstituted parent compound. This enhancement is crucial for designing efficient NLO materials.
Advanced Applications and Materials Science Perspectives of 2 3 Methoxyphenyl Benzofuran Scaffolds
Optoelectronic Materials Research
The unique structural and electronic characteristics of the 2-(3-Methoxyphenyl)benzofuran scaffold make it a promising candidate for research in optoelectronic materials. utwente.nlacs.org The fusion of the benzofuran (B130515) ring system with the methoxy-substituted phenyl ring gives rise to a molecule with tunable electronic properties, which are essential for various applications in this field.
Extended π-Conjugation Systems and Electronic Properties
The presence of the methoxy (B1213986) group (-OCH3) on the phenyl ring further influences the electronic properties. As an electron-donating group, the methoxy group can increase the electron density of the π-system, which can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). gdut.edu.cn The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that determines the electronic and optical properties of a molecule. mdpi.com Studies on similar aromatic compounds have shown that the introduction of electron-donating groups can lead to a smaller HOMO-LUMO gap, which can result in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. gdut.edu.cn The planar structure of the benzofuran core helps to facilitate this π-conjugation. mdpi.com
The electronic properties of benzofuran-based systems can be further tuned by introducing different substituents or by extending the conjugation. For instance, creating oligomers or polymers based on the this compound unit could lead to materials with enhanced charge transport properties. The ability to self-organize is another crucial factor for high-performance organic electronic devices, and the planar nature of the benzofuran scaffold may promote favorable π-π stacking interactions in the solid state. researchgate.net
Applications in Organic Semiconductors
Organic semiconductors (OSCs) are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netgoogle.com The performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor material. Benzofuran derivatives have been investigated as potential organic semiconductors due to their tunable optoelectronic properties. vulcanchem.com
The this compound scaffold possesses several features that are desirable for organic semiconductors. The extended π-conjugation system provides pathways for charge transport, and the potential for self-assembly into ordered structures in the solid state can enhance charge carrier mobility. researchgate.net Fused furan (B31954) compounds have demonstrated high hole mobility, making them suitable for p-type semiconductor applications. acs.org
The development of solution-processable organic semiconductors is of particular interest for the fabrication of low-cost, large-area, and flexible electronic devices. acs.org The methoxy group in this compound may improve its solubility in organic solvents, which could facilitate its use in solution-based processing techniques like inkjet printing. vulcanchem.com
| Application Area | Relevant Properties of this compound Scaffold | Potential Advantages |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Extended π-conjugation, potential for high charge carrier mobility, processability from solution. | Could be used as the active layer in transistors for displays and sensors. researchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Tunable HOMO-LUMO gap, potential for efficient electroluminescence. | Could serve as an emissive layer or a host material in OLEDs for lighting and displays. acs.org |
| Organic Photovoltaics (OPVs) | Broad absorption in the UV-visible region, suitable energy levels for charge separation. | Could function as a donor or acceptor material in the active layer of solar cells. researchgate.net |
Fluorescent Properties and Photophysical Studies
Many benzofuran derivatives exhibit interesting fluorescent properties, making them suitable for applications such as fluorescent probes and emitting materials in OLEDs. researchgate.netresearchgate.net The fluorescence of these compounds arises from the radiative decay of an electron from an excited state to the ground state. The wavelength and intensity of the emitted light are dependent on the molecular structure and the surrounding environment.
The photophysical properties of this compound are expected to be influenced by its extended π-conjugation and the presence of the methoxy group. The benzofuran core provides a rigid and planar structure that can enhance fluorescence quantum yield by reducing non-radiative decay pathways. researchgate.net The methoxy group, as an electron-donating group, can lead to intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This ICT character in the excited state can result in a large Stokes shift (the difference between the absorption and emission maxima) and sensitivity of the fluorescence to the polarity of the solvent (solvatochromism). researchgate.net
Photophysical studies of similar benzofuran derivatives have shown that the fluorescence can be tuned by modifying the substituents on the aromatic rings. csic.es For example, the introduction of different functional groups can alter the HOMO-LUMO gap and the degree of ICT, thereby changing the color and efficiency of the fluorescence.
| Property | Description | Influence of Molecular Structure |
|---|---|---|
| Absorption | The molecule is expected to absorb UV-Vis light, with absorption maxima influenced by the extended π-system. | The benzofuran and phenyl rings contribute to the π → π* transitions. researchgate.net |
| Emission | Expected to exhibit fluorescence in the visible region of the electromagnetic spectrum. | The rigid benzofuran core can lead to higher fluorescence quantum yields. beilstein-journals.org |
| Stokes Shift | A significant Stokes shift may be observed due to potential intramolecular charge transfer (ICT) in the excited state. | The electron-donating methoxy group can promote ICT from the phenyl ring to the benzofuran core. researchgate.net |
| Solvatochromism | The fluorescence wavelength may be sensitive to the polarity of the solvent. | A larger dipole moment in the excited state compared to the ground state can lead to red-shifts in more polar solvents. researchgate.net |
Supramolecular Chemistry: Host-Guest Recognition Systems
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. slideshare.net A key area within this field is host-guest chemistry, which involves the binding of a smaller molecule (the guest) within a cavity or binding site of a larger molecule (the host). numberanalytics.com The design of host molecules with specific recognition properties for certain guests is a major goal of supramolecular chemistry. mdpi.com
The this compound scaffold possesses structural features that could be exploited in the design of host molecules for host-guest recognition systems. The aromatic rings of the benzofuran and phenyl moieties can participate in π-π stacking interactions, which are a common type of non-covalent interaction used in molecular recognition. slideshare.net These interactions involve the face-to-face or edge-to-face stacking of aromatic rings and can contribute significantly to the stability of a host-guest complex.
Furthermore, the methoxy group on the phenyl ring can act as a hydrogen bond acceptor, allowing for the formation of hydrogen bonds with suitable guest molecules that have hydrogen bond donor groups. The oxygen atom in the furan ring of the benzofuran core could also potentially act as a hydrogen bond acceptor. The combination of π-π stacking and hydrogen bonding interactions could lead to selective binding of specific guest molecules.
For instance, a macrocyclic host molecule could be synthesized that incorporates one or more this compound units. The pre-organized cavity of such a macrocycle could be designed to have a specific size and shape to accommodate a particular guest molecule. The aromatic surfaces of the benzofuran units would provide sites for π-π stacking interactions, while the methoxy groups could be positioned to form hydrogen bonds with the guest. The principles of complementarity and preorganization are crucial for achieving high binding affinity and selectivity in host-guest systems. slideshare.net
Bio-inspired Molecular Design and Scaffold Mimetics
Bio-inspired molecular design involves the development of synthetic molecules that mimic the structure and function of biological molecules. This approach is widely used in medicinal chemistry for the design of new therapeutic agents. nih.gov The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry because it is found in a variety of biologically active natural products and synthetic compounds. mdpi.com
The this compound scaffold can be considered a mimetic of various natural and synthetic bioactive molecules. For example, resveratrol, a natural polyphenol with a wide range of biological activities, contains a stilbene (B7821643) core that is structurally related to the 2-arylbenzofuran system. diva-portal.org The benzofuran core can act as a bioisostere for other aromatic or heterocyclic ring systems, allowing for the fine-tuning of the pharmacological properties of a lead compound. nih.gov
The methoxyphenyl group is also a common feature in many bioactive compounds and can mimic the interactions of a substituted phenyl ring with a biological target. unimi.it The combination of the benzofuran core and the methoxyphenyl group in this compound provides a versatile platform for the design of molecules that can interact with a variety of biological targets, such as enzymes and receptors. mdpi.com
Design of Molecular Probes for Biological Systems
Molecular probes are essential tools for studying biological systems. google.com They are molecules that can be used to detect, visualize, or quantify specific biomolecules or biological processes. Fluorescent probes are particularly useful because they allow for non-invasive imaging of living cells and organisms. mdpi.com
The this compound scaffold has the potential to be used in the design of fluorescent molecular probes. As discussed in section 6.1.3, this scaffold is expected to exhibit fluorescence, and its photophysical properties can be tuned by chemical modification. A molecular probe based on this scaffold could be designed to have a recognition unit that selectively binds to a specific biological target, such as an enzyme or a nucleic acid. Upon binding to the target, the fluorescence properties of the probe could change, providing a detectable signal.
For example, the this compound core could be functionalized with a reactive group that can specifically react with a particular enzyme, leading to a change in fluorescence. Alternatively, it could be incorporated into a larger molecular structure that undergoes a conformational change upon binding to a target, which in turn modulates the fluorescence output. The design of such probes requires a deep understanding of the relationship between molecular structure and photophysical properties, as well as the principles of molecular recognition. acs.org
Ligand-Target Interactions: Enzyme Inhibition Mechanisms
The benzofuran scaffold, particularly with methoxyphenyl substitutions, is a recurring motif in the design of potent enzyme inhibitors. The interaction mechanisms often involve a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking conferred by the fused ring system and its substituents. While research on the specific compound this compound is part of a broader exploration, studies on structurally related derivatives provide significant insights into their enzyme inhibition capabilities. These derivatives have been shown to target a range of enzymes implicated in various diseases, from cancer to microbial infections.
Research has identified several benzofuran derivatives as highly specific enzyme inhibitors. For example, 2-(2-amino-3-methoxyphenyl)-4-oxo-4H- preprints.orgbenzopyran, a related flavone (B191248) compound, acts as a highly specific inhibitor of MEK kinase activity. google.com This inhibition prevents the phosphorylation of MAP kinase by MEK, thereby blocking the activation of the Ras signaling cascade, a critical pathway in cell proliferation. google.com
In the context of steroid biosynthesis, a series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives have demonstrated good to moderate inhibitory activity against P450 aromatase (CYP19), an enzyme crucial for estrogen synthesis. tandfonline.com The derivative featuring a 4-methoxyphenyl (B3050149) group displayed the most potent activity in this series, highlighting the importance of the methoxy substituent's position and electronic properties for enzyme binding. tandfonline.com The benzene (B151609) ring of the benzofuran component was found to be essential for this binding. tandfonline.com
Furthermore, other classes of benzofuran derivatives have shown promise. 2-Benzylidenebenzofuran-3(2H)-ones have been identified as a new class of alkaline phosphatase (AP) inhibitors, with some compounds exhibiting greater potency than the standard inhibitor KH₂PO₄. nih.gov Kinetic studies of the most potent inhibitor from this class revealed its mechanism of interaction with the enzyme's binding site. nih.gov In the realm of infectious diseases, molecular docking studies have suggested that benzofuran derivatives have a strong inhibitory potential against Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) from Mycobacterium tuberculosis, an essential enzyme for cell wall synthesis. researchgate.net
| Enzyme Target | Specific Benzofuran Derivative | Key Findings | Reference |
|---|---|---|---|
| MEK Kinase | 2-(2-amino-3-methoxyphenyl)-4-oxo-4H- preprints.orgbenzopyran | Specific inhibitor of MEK kinase activity, preventing MAP kinase phosphorylation. | google.com |
| P450 Aromatase (CYP19) | Benzofuran-2-yl-(4-methoxy-phenyl)-3-pyridylmethanol | Showed optimal inhibitory activity (IC50 = 1.3–25.1 μM) compared to other derivatives in the series. | tandfonline.com |
| Alkaline Phosphatase (AP) | 2-Benzylidenebenzofuran-3(2H)-one (compound 20) | Exhibited excellent inhibitory activity with an IC50 value of 1.055 ± 0.029 μM. | nih.gov |
| DprE1 (M. tuberculosis) | [2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]methanol derivative (compound 9e) | Demonstrated strong binding energy in molecular docking studies, suggesting potent inhibitory potential. | researchgate.net |
Modulation of Molecular Pathways (e.g., Apoptosis, EMT)
Derivatives of the this compound scaffold have been extensively studied for their ability to modulate critical cellular signaling pathways, particularly those governing epithelial-mesenchymal transition (EMT) and apoptosis. These pathways are fundamental to cancer progression and represent key targets for therapeutic intervention.
Modulation of Epithelial-Mesenchymal Transition (EMT)
EMT is a cellular program that allows polarized epithelial cells to acquire a mesenchymal phenotype, enhancing migratory and invasive capabilities, which is a critical step in cancer metastasis. researchgate.netresearchgate.net A key derivative, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), has been shown to effectively suppress metastasis-related effects in hepatocellular carcinoma (HCC) cells by modulating EMT. preprints.orgnih.gov
Studies demonstrate that BMBF treatment leads to a significant upregulation of the epithelial marker E-cadherin while concurrently downregulating mesenchymal markers such as vimentin. nih.govnih.gov This shift indicates a reversal of the EMT phenotype. The mechanism behind this reversal involves the suppression of key transcription factors that drive EMT, including Slug. preprints.orgnih.gov Furthermore, BMBF has been found to decrease the expression of matrix metalloproteinase-9 (MMP-9), an enzyme responsible for degrading the extracellular matrix, thereby inhibiting a crucial step for cell invasion. preprints.orgnih.gov The anti-metastatic effects of BMBF are linked to its ability to decrease the expression of integrin α7 and deactivate its downstream signaling mediators, FAK and AKT. nih.govmdpi.com This cascade is initiated, at least in part, by the downregulation of mutant p53 protein levels, which is known to promote EMT. preprints.orgnih.gov
| Molecular Target | Effect of BMBF Treatment | Pathway/Process Affected | Reference |
|---|---|---|---|
| E-cadherin | Upregulated | EMT Reversal (Epithelial Marker) | preprints.orgnih.gov |
| Vimentin | Downregulated | EMT Reversal (Mesenchymal Marker) | nih.govnih.gov |
| Slug | Downregulated | EMT Reversal (Transcription Factor) | preprints.orgnih.gov |
| MMP-9 | Downregulated | Inhibition of Extracellular Matrix Degradation | nih.govnih.gov |
| Integrin α7 | Downregulated | Inhibition of Cell Adhesion and Signaling | mdpi.com |
| FAK/AKT | Deactivated (Phosphorylation decreased) | Inhibition of Pro-survival/Metastasis Pathway | mdpi.com |
| Mutant p53 | Downregulated | Suppression of Oncogenic Driver of EMT | nih.govnih.gov |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many benzofuran derivatives have been identified as potent inducers of apoptosis through various molecular mechanisms. nih.gov The anticancer effect of these compounds often results from the activation of caspase-dependent pathways. nih.gov
One derivative, BL-038, has been shown to induce apoptosis in human chondrosarcoma cells by triggering the intrinsic, mitochondria-mediated pathway. mdpi.comnih.gov This process is initiated by an increase in reactive oxygen species (ROS) production, which leads to a decrease in the mitochondrial membrane potential. nih.gov This disruption causes the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.com The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the subsequent activation of the executioner caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP), culminating in cell death. mdpi.comnih.gov This cascade is further regulated by the Bcl-2 family of proteins; benzofuran derivatives have been observed to increase the expression of pro-apoptotic proteins like Bax and Bak while decreasing anti-apoptotic proteins like Bcl-2 and Bcl-xL. mdpi.com Another synthetic derivative, Benfur, was found to induce apoptosis in a p53-dependent manner, again highlighting the role of this tumor suppressor in the action of benzofuran compounds. nih.gov
| Apoptotic Component | Modulation by Benzofuran Derivatives | Mechanism | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Increased | Initiates mitochondrial stress. | mdpi.comnih.gov |
| Bcl-2 Family (Bax, Bak) | Upregulated | Promotes mitochondrial outer membrane permeabilization. | mdpi.com |
| Bcl-2 Family (Bcl-2, Bcl-xL) | Downregulated | Reduces inhibition of apoptosis. | mdpi.com |
| Cytochrome c | Released from mitochondria | Activates the apoptosome complex. | nih.govmdpi.com |
| Caspase-9 | Activated | Initiator caspase in the intrinsic pathway. | nih.gov |
| Caspase-3 | Activated | Executioner caspase that cleaves cellular substrates. | nih.gov |
| p53 | Required for action of some derivatives | Acts as a transcriptional activator of pro-apoptotic genes. | nih.gov |
Analytical Method Development and Validation for Research Applications
Chromatographic Methodologies
Chromatography is a fundamental technique for the separation, identification, and purification of components from a mixture. For 2-(3-Methoxyphenyl)benzofuran and its derivatives, various chromatographic methods are employed, each suited to different analytical or preparative needs.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of benzofuran (B130515) derivatives due to its high resolution and sensitivity. When coupled with a Diode Array Detector (HPLC-DAD), it allows for the simultaneous quantification and spectral analysis of eluting peaks, enhancing compound identification. pjoes.comnih.gov
Research applications for benzofurans often utilize reversed-phase HPLC, where a nonpolar stationary phase (like C18 or C8) is paired with a polar mobile phase. pjoes.com A common mobile phase consists of a gradient mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727), often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. pjoes.comthieme-connect.com In a study focused on quantifying phenolic compounds, an HPLC-DAD-ESI-MS method was developed and validated, demonstrating high accuracy and reproducibility with recoveries between 86.5% and 93.1%. nih.gov The selection of the column and mobile phase composition is optimized to achieve the best separation in the shortest possible analysis time. pjoes.com
Table 1: Example HPLC-DAD Parameters for Benzofuran Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Reversed-phase (e.g., C18, C30) | pjoes.com |
| Mobile Phase | Gradient of Water (with 0.05%-0.1% TFA) and Acetonitrile/Methanol | pjoes.comthieme-connect.com |
| Detector | Diode Array Detector (DAD) | nih.gov |
| Detection Wavelength | Monitored across a range (e.g., 200-450 nm) for spectral analysis | pjoes.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min | chula.ac.th |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying volatile and semi-volatile compounds, including benzofuran derivatives, in complex mixtures like plant extracts. chula.ac.thnrfhh.com In GC analysis, samples are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column.
A typical GC method for analyzing benzofurans involves an HP-5MS column, which is a nonpolar column suitable for a wide range of compounds. chula.ac.th Helium is commonly used as the carrier gas. chula.ac.th The oven temperature is programmed to start at a lower temperature and gradually increase, allowing for the separation of compounds with different volatilities over the course of the run. chula.ac.th For instance, a method for analyzing constituents in Morus alba leaves utilized an initial oven temperature of 60°C, which was then ramped up. chula.ac.th The identification of compounds like 2,3-dihydro-benzofuran is achieved by matching their resulting mass spectra with established spectral libraries such as NIST and Wiley. chula.ac.thijpsr.com
Table 2: Typical GC Parameters for Benzofuran Derivative Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | chula.ac.th |
| Column | HP-5MS (or equivalent) | chula.ac.th |
| Carrier Gas | Helium | chula.ac.th |
| Injector Temperature | 250 °C | chula.ac.th |
| Oven Program | Temperature gradient (e.g., start at 60°C, ramp at 3°C/min) | chula.ac.th |
| Detection | Mass Spectrometer (e.g., electron ionization at 70 eV) | chula.ac.th |
Flash column chromatography is an essential preparative technique used to purify and isolate this compound and related compounds from crude reaction mixtures. thieme-connect.comnih.gov This method utilizes a glass column packed with a stationary phase, most commonly silica (B1680970) gel, and a solvent system (eluent) is passed through the column under positive pressure to expedite the separation. jst.go.jpnih.gov
The choice of eluent is critical for achieving effective separation. A mixture of a nonpolar solvent like n-hexane or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) is frequently used. thieme-connect.comnih.gov The polarity of the eluent is often gradually increased (gradient elution) to first elute nonpolar impurities and then the desired, slightly more polar benzofuran compound. nih.gov The progress of the purification is monitored by Thin-Layer Chromatography (TLC). rsc.org
Table 3: Example Solvent Systems for Flash Chromatography Purification of Benzofurans
| Stationary Phase | Eluent System (Gradient or Isocratic) | Target Compound Type | Source(s) |
|---|---|---|---|
| Silica Gel | n-hexane/Ethyl Acetate (EtOAc) | Benzofuran derivatives | thieme-connect.comnih.gov |
| Silica Gel | Dichloromethane (CH2Cl2)/EtOAc | Hydroxylated benzofurans | thieme-connect.com |
| Silica Gel | n-hexane/AcOEt | Substituted benzofurans | jst.go.jp |
Gas Chromatography (GC)
Mass Spectrometry (MS) in Analytical Methodologies
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation and confirmation of this compound. When coupled with chromatographic systems like GC-MS or LC-MS, it provides both separation and highly specific detection. nih.govrsc.org
In Electron Ionization (EI) MS, often used with GC, molecules are fragmented in a reproducible manner, creating a unique "fingerprint" mass spectrum for a given compound. rsc.org This fragmentation pattern is used to identify the compound by comparing it to spectral libraries. chula.ac.th For example, the EI mass spectrum of the related compound 2-(2-methoxyphenyl)benzofuran shows a characteristic base peak at an m/z of 224, corresponding to the molecular ion, along with other fragment ions. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule, which is a powerful confirmation of its identity. thieme-connect.com
Optimization of Sample Preparation and Extraction Protocols
The goal of sample preparation and extraction is to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and ultrasonic solvent extraction. d-nb.infodiva-portal.org
The choice of extraction method and solvent is critical for achieving high recovery and a clean extract. For instance, in the analysis of new psychoactive substances, SPE and supported liquid extraction (SLE) have been evaluated, with SPE extraction efficiencies ranging from 49% to 119% and SLE successfully extracting all analytes with recoveries from 22% to 120%. mdpi.comresearchgate.net The choice of SPE sorbent, such as C18 or Florisil, can significantly impact extraction efficiency. diva-portal.orgmdpi.com
Optimization of extraction parameters, including the type and volume of elution solvents, pH of the sample, and incubation time and temperature, is essential. diva-portal.orgmdpi.com For example, in the extraction of oil samples for forensic analysis, different elution volumes and solvents like dichloromethane (DCM) were tested to optimize the SPE method. diva-portal.org For the analysis of phytochemicals, SPE with C18 cartridges is a common clean-up and pre-concentration step. mdpi.com
Derivatization is another technique used to improve the chromatographic properties and detectability of analytes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com
Table 4: Overview of Sample Preparation Techniques and Parameters
| Technique | Sample Matrix | Key Optimization Parameters |
| Solid-Phase Extraction (SPE) | Biological fluids, Environmental samples | Sorbent type (e.g., C18, Florisil), elution solvent and volume, sample pH diva-portal.orgmdpi.commdpi.com |
| Supported Liquid Extraction (SLE) | Biological fluids | Extraction solvent, sample pH mdpi.comresearchgate.net |
| Ultrasonic Solvent Extraction | Sediments | Solvent type, extraction time d-nb.info |
| Derivatization | Various | Derivatizing agent, reaction temperature and time mdpi.com |
Q & A
Q. How do structural modifications impact the fluorescence quantum yield of benzofuran-based probes?
- Methodology : Introduce electron-donating groups (e.g., –NH₂) to enhance intramolecular charge transfer (ICT). Measure quantum yields using integrating spheres and compare with reference dyes (e.g., fluorescein). Substituents at the 3-methoxyphenyl moiety significantly alter Stokes shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
